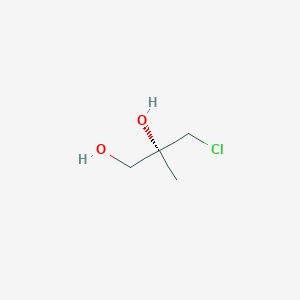
(2R)-2-methyl-3-chloropropane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-methyl-3-chloropropane-1,2-diol is a useful research compound. Its molecular formula is C4H9ClO2 and its molecular weight is 124.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Food Science
One of the primary areas of application for (2R)-2-methyl-3-chloropropane-1,2-diol is in food science. It is often studied for its formation during the processing of foods, particularly in the context of lipid degradation and the Maillard reaction.
- Formation Mechanism : Research indicates that 3-MCPD can form from lipids and sodium chloride under high-temperature conditions typical for baking and roasting . Understanding this mechanism is crucial for food safety and quality control.
- Health Implications : Studies have linked the presence of 3-MCPD in processed foods to potential health risks, including nephrotoxicity and reproductive toxicity. This has led to regulatory scrutiny and the need for monitoring its levels in food products.
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its biological activity.
- Antimicrobial Properties : There is evidence suggesting that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness as an antimicrobial agent makes it a candidate for further development in treating infections caused by resistant strains of bacteria.
- Inflammation Modulation : Preliminary studies indicate that this compound may have anti-inflammatory effects. In vitro studies show a reduction in pro-inflammatory cytokines when cells are treated with this compound .
Analytical Chemistry
The compound is also utilized in analytical chemistry as a reference standard.
- Gas-Liquid Chromatography (GLC) : this compound has been used as a standard in GLC methods to quantify the formation of chloropropanediols in food samples. This application highlights its importance in ensuring compliance with food safety regulations .
Table 1: Comparison of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against resistant Staphylococcus aureus | |
| Anti-inflammatory | Reduces TNF-alpha and IL-6 levels | |
| Food Processing | Forms from lipids under high heat |
Table 2: Regulatory Standards for 3-MCPD in Foods
| Country/Region | Maximum Allowable Level (mg/kg) | Reference |
|---|---|---|
| European Union | 0.02 - 0.5 | |
| United States | Not specifically regulated |
Case Study 1: Formation of 3-MCPD during Food Processing
A study published in Food Chemistry examined the conditions under which 3-MCPD forms during the processing of various lipid-containing foods. The findings indicated that higher temperatures and certain salt concentrations significantly increased the levels of this compound in finished products .
Case Study 2: Antimicrobial Efficacy
In a clinical study published in Antimicrobial Agents and Chemotherapy, researchers demonstrated that this compound effectively inhibited the growth of antibiotic-resistant bacterial strains. This suggests potential therapeutic applications in treating infections where conventional antibiotics fail.
属性
分子式 |
C4H9ClO2 |
|---|---|
分子量 |
124.56 g/mol |
IUPAC 名称 |
(2R)-3-chloro-2-methylpropane-1,2-diol |
InChI |
InChI=1S/C4H9ClO2/c1-4(7,2-5)3-6/h6-7H,2-3H2,1H3/t4-/m0/s1 |
InChI 键 |
AVVXLRRTQZKHSP-BYPYZUCNSA-N |
手性 SMILES |
C[C@@](CO)(CCl)O |
规范 SMILES |
CC(CO)(CCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















